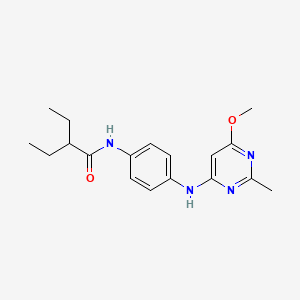![molecular formula C20H22N2O3S B2366023 1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-08-6](/img/structure/B2366023.png)
1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Chemical Reactions Analysis
The chemical reactions involving pyrimidines often involve the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and pH-Sensing Application
The compound's derivatives have been explored for their photophysical properties and potential in pH-sensing applications. The synthesis and characterization of related pyrimidine-phthalimide derivatives demonstrated their solid-state fluorescence emission and positive solvatochromism. These properties suggest their suitability for colorimetric pH sensors and logic gates (Yan et al., 2017).
Catalysis and Synthesis Applications
In another study, related pyridine-pyrimidines were synthesized using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This research highlights the compound's relevance in novel catalytic processes and material science (Rahmani et al., 2018).
Chemical Reactions and Derivatives Synthesis
Research on the reactions of related 1, 3-oxazine-2, 4(3H)-dione derivatives with amines under various conditions showcased the compound's versatility in producing a range of reaction products, indicating its utility in synthetic chemistry (Kinoshita et al., 1989).
Green Synthesis Methods
The compound's derivatives have been used in green chemistry for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This study emphasizes environmentally friendly methods in chemical synthesis, showcasing the compound's role in sustainable practices (Ahadi et al., 2014).
Nanotechnology Applications
Its derivatives have found applications in nanotechnology, as demonstrated in a study involving the use of nano Fe2O3@SiO2–SO3H as a catalyst for synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives (Ghashang et al., 2017).
Structural Studies and Molecular Interactions
Studies on the crystal structures of related compounds have provided insights into molecular interactions and packing arrangements, contributing to the understanding of solid-state chemistry and molecular design (Trilleras et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of pyrimidines involve the development of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There’s also interest in exploring the diverse biological activities of pyrimidines, including their potential as antiviral agents .
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-13(2)26-18-16(12)17(24)22(14-9-7-6-8-10-14)19(25)21(18)11-15(23)20(3,4)5/h6-10H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVOEVQTYYMRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C(C)(C)C)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


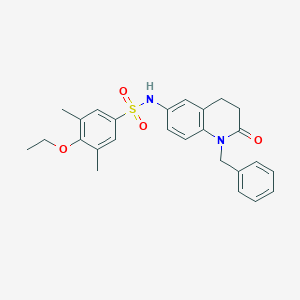
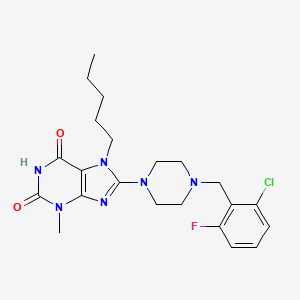
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
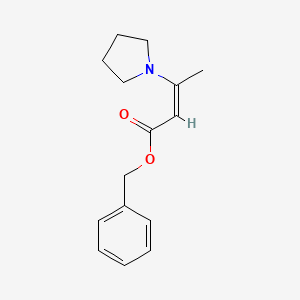
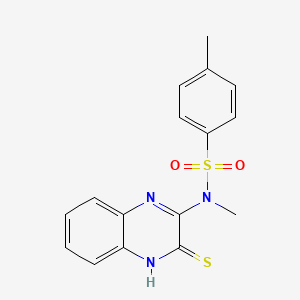
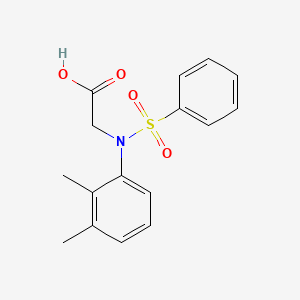
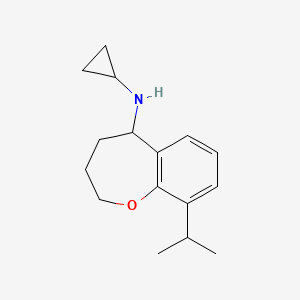
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
